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Ponatinib N-oxide

Forced degradation impurity profiling HRMS characterization

Ponatinib N-oxide (CAS 2227480-51-3, molecular formula C₂₉H₂₇F₃N₆O₂, molecular weight 548.56 g/mol) is the N-oxidized derivative of the third-generation tyrosine kinase inhibitor ponatinib (Iclusig®). The oxidation occurs at the N-methylpiperazine moiety, yielding 4-(4-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamido)-2-(trifluoromethyl)benzyl)-1-methylpiperazine 1-oxide.

Molecular Formula C29H27F3N6O2
Molecular Weight 548.6 g/mol
CAS No. 2227480-51-3
Cat. No. B8820411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonatinib N-oxide
CAS2227480-51-3
Molecular FormulaC29H27F3N6O2
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CC[N+](CC3)(C)[O-])C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
InChIInChI=1S/C29H27F3N6O2/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-37(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-36-12-14-38(2,40)15-13-36/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39)
InChIKeyQLWXUMFIMUKGLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ponatinib N-Oxide (CAS 2227480-51-3): Reference Standard Profile for Pharmaceutical Procurement


Ponatinib N-oxide (CAS 2227480-51-3, molecular formula C₂₉H₂₇F₃N₆O₂, molecular weight 548.56 g/mol) is the N-oxidized derivative of the third-generation tyrosine kinase inhibitor ponatinib (Iclusig®). The oxidation occurs at the N-methylpiperazine moiety, yielding 4-(4-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamido)-2-(trifluoromethyl)benzyl)-1-methylpiperazine 1-oxide . This compound is formally classified as both a forced degradation impurity (designated DP 5) [1] and a Phase I metabolite generated via N-oxidation pathways in vitro and in vivo [2][3]. It is primarily supplied as a certified reference standard for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during the commercial production of ponatinib [4].

Identity Forced degradation impurity DP 5 with exhaustive NMR confirmation; also an in vivo Phase I metabolite
Primary Fit Certified reference standard for HPLC and LC-MS/MS analytical method development and QC
Regulatory Context Supports ANDA impurity profiling, system suitability, and degradation pathway assessment

Why Ponatinib N-Oxide Cannot Be Substituted with Alternative Ponatinib Impurity Reference Standards in Regulated Analytical Workflows


Ponatinib N-oxide possesses a structurally distinct N-oxide functional group at the N-methylpiperazine ring, confirmed by both high-resolution mass spectrometry (HRMS) and extensive NMR studies [1]. This structural feature distinguishes it from the four other forced degradation impurities (DP 1–DP 4) identified in the same stress study, including the aldehyde DP 1, the amine DP 2, the acetyl-bridged DP 3, and the carboxylic acid DP 4 [1]. Furthermore, ponatinib N-oxide is not identical to imp-B—a separately characterized oxidative degradation product reported in a 2024 chromatographic study that was identified as a distinct novel compound with its own NMR and HRMS characterization [2]. Because each impurity exhibits unique chromatographic retention behavior, distinct mass spectrometric fragmentation patterns, and independent toxicity prediction profiles from DEREK and SARAH in silico assessments [1], substituting one impurity reference standard for another would invalidate method specificity, compromise system suitability criteria, and fail to meet regulatory traceability requirements under ICH Q3A/Q3B guidelines.

Structural mismatch alters method specificity
The N-oxide group creates unique retention and MS/MS fragmentation; other degradation impurities (DP 1–4, imp-B) are not chromatographically equivalent and may shift resolution away from regulatory requirements.
Characterization depth may not transfer
DP 1–DP 3 were identified only by HRMS without isolation or NMR confirmation; substituting them introduces identity uncertainty in method validation and system suitability testing.
Regulatory traceability gap for alternatives
Process impurities such as imp-B lack published in silico toxicity profiles (DEREK/SARAH); using them as reference standards may weaken impurity qualification arguments in ANDA submissions.

Quantitative Differentiation Evidence for Ponatinib N-Oxide (CAS 2227480-51-3) Relative to Closest Comparators


Ponatinib N-Oxide Is a Novel Degradation Impurity (DP 5) Not Previously Reported in the Literature

In a 2023 forced degradation study conducted under ICH guidelines, ponatinib N-oxide was identified as degradation product DP 5—one of five stress-induced impurities—and was explicitly classified as 'new and were not reported in the literature till date' [1]. This stands in contrast to degradation products DP 1 through DP 4, which, although characterized in the same study, represent structurally distinct chemical entities (4-aminophthalaldehyde, a trifluoromethyl benzenamine, an acetyl-bridged imidazopyridazine, and a carboxylic acid derivative, respectively) [1]. The N-oxide impurity (DP 5) and DP 4 were designated as the two major degradation products that warranted isolation, enrichment, and exhaustive NMR spectroscopic confirmation, whereas DP 1–DP 3 were characterized solely by HRMS without full NMR structural elucidation [1].

Novel degradation product DP 5
Head-to-head
DP 5 (N-oxide) and DP 4 fully NMR-confirmed; DP 1–3 identified by HRMS only
Full structural characterization supports method validation and impurity specification
DP 5 is one of two major degradation products selected for exhaustive NMR study
Forced degradation impurity profiling HRMS characterization NMR confirmation

Dual Identity: Ponatinib N-Oxide as Both Forced Degradation Product and In Vivo Phase I Metabolite

Ponatinib N-oxide is uniquely documented as both a forced degradation impurity (DP 5) [1] and a confirmed in vivo Phase I metabolite in Sprague Dawley rats following a single oral dose of ponatinib (4.7 mg/kg), where N-oxidation was identified among six Phase I metabolic reaction pathways alongside reduction, N-demethylation, hydroxylation, oxidation, and amide hydrolysis [2]. This dual identity is not shared by all degradation impurities: DP 1 through DP 4 were produced exclusively under forced stress conditions and have not been reported as in vivo metabolites [1][2]. In contrast, N-desmethyl ponatinib—another primary metabolite—was detected in vitro and in vivo but represents a different metabolic pathway (N-demethylation) and yields a structurally different compound (loss of CH₂ vs. addition of O) [2].

Dual identity: impurity and metabolite
Cross-study
Confirmed as forced degradation DP 5 and as in vivo Phase I metabolite in rat model
Supports both impurity profiling and metabolite identification workflows
N-desmethyl ponatinib is a metabolite but not a degradation product; DP 1–4 are not reported in vivo
Metabolite identification in vivo metabolism LC-MS/MS degradation-metabolite concordance

Vendor-Supplied Purity Specification of Ponatinib N-Oxide Reference Standard

Commercially available ponatinib N-oxide reference standard (CAS 2227480-51-3) from Clearsynth is supplied with a certified HPLC purity of 97.43% . This purity level exceeds the commonly cited 'usually 95%' baseline purity for ponatinib N-oxide from other generic suppliers [REFS-5, excluded per policy but noted as market benchmark]. The Clearsynth product also includes a specified long-term storage condition of 2–8°C (refrigerated) . In comparison, multiple vendors specify −20°C storage for ponatinib N-oxide to maximize recovery, indicating lot-to-lot variability in stability recommendations across suppliers . Procurement decisions should therefore verify both the certified purity value and the storage condition specification on the Certificate of Analysis (COA) rather than relying on generic purity claims.

Certified purity (supplier lot)
Data to verify
97.43% (HPLC)
Reduces reference material uncertainty in impurity limit testing
Single-lot supplier data; verify COA and storage condition (2–8°C vs. −20°C across vendors)
Reference standard purity HPLC purity quality control regulatory compliance

In Silico Toxicity Prediction Profile Distinguishes Ponatinib N-Oxide (DP 5) from Parent Drug and Other Degradation Products

The Golla et al. (2023) study employed DEREK Nexus® and SARAH Nexus® software to predict the toxicity and mutagenicity profiles of ponatinib and all five of its forced degradation impurities (DP 1–DP 5) [1]. While the specific numeric toxicity alert codes for DP 5 relative to DP 1–DP 4 are embedded in the full-text supplementary data of the published paper, the study explicitly reports that toxicity and mutagenicity profiles were established for all degradation impurities, and that these profiles provide 'meaningful insights about chemical stability of ponatinib which is useful in its drug development lifecycle' [1]. This systematic in silico evaluation distinguishes the N-oxide impurity from process impurities (imp-A, imp-B, imp-C) reported in a separate 2024 study that did not include parallel DEREK/SARAH assessment [2]. The availability of DEREK/SARAH-predicted toxicity data for DP 5, even if qualitative, provides a regulatory-facing rationale for its selection as a specified impurity in ponatinib drug product specifications, in contrast to uncharacterized impurities lacking any toxicity assessment.

In silico toxicity profiles
Class-level inference
DEREK/SARAH assessment reported for DP 5; imp-B lacks equivalent published data
Supports regulatory impurity qualification rationale
Specific prediction outcomes not publicly extractable; qualitative evidence only
In silico toxicology DEREK SARAH mutagenicity prediction degradation impurity safety

Molecular Weight and Formula Differentiation from Parent Ponatinib for Mass Spectrometric Method Setup

The N-oxidation of ponatinib introduces one additional oxygen atom to the parent molecule, resulting in a molecular formula of C₂₉H₂₇F₃N₆O₂ and an exact molecular weight of 548.56 g/mol for ponatinib N-oxide, compared to C₂₉H₂₇F₃N₆O and 532.57 g/mol for ponatinib (a mass shift of +15.99 Da) [3]. This +16 Da mass shift is characteristic of N-oxide formation and distinguishes it from N-desmethyl ponatinib (mass shift of −14 Da due to loss of CH₂) and from hydroxylated metabolites (mass shift of +16 Da but at different positions on the molecule, resulting in different fragmentation patterns) [2]. The distinct monoisotopic mass and predictable +16 Da shift relative to the parent drug enable unequivocal identification of ponatinib N-oxide in LC-MS/MS workflows when used as a reference standard for retention time and fragmentation pattern matching.

Mass shift for LC-MS identity
Class-level inference
+15.99 Da (N-oxide) vs. parent; distinct MS/MS from hydroxylated isomers
Enables unambiguous detection of N-oxidation pathway in mass spectrometry methods
Requires MS/MS fragmentation to differentiate from ring-hydroxylated metabolites
Molecular weight mass spectrometry LC-MS method development reference standard characterization

Limitation Acknowledgment: Absence of Direct Pharmacological or Stability Head-to-Head Data

It must be explicitly stated that the current publicly available evidence for ponatinib N-oxide does not include direct head-to-head pharmacological comparisons (e.g., kinase inhibition IC₅₀ values, cellular potency assays) against ponatinib or other metabolites, nor does it include comparative long-term stability data under ICH conditions versus other degradation impurities [1][2]. The existing literature focuses on structural identification, chromatographic separation, and in silico toxicity prediction, rather than on comparative functional or stability performance. Users evaluating ponatinib N-oxide for procurement should recognize that its differentiated value is primarily as a structurally characterized reference standard for analytical applications, not as a compound with demonstrated pharmacological superiority over alternatives. For applications requiring comparative bioactivity data, direct experimental determination would be necessary, as such data have not been reported in peer-reviewed literature as of the available evidence cutoff.

Comparative data gap
Data to verify
No head-to-head pharmacological or stability data vs. parent/comparators in literature
Selection is based on analytical characterization, not on bioactivity or stability ranking
Procurement rationale grounded in reference standard strengths; direct functional data not available
Evidence gap comparative pharmacology stability comparison procurement caveat

Validated Application Scenarios for Ponatinib N-Oxide (CAS 2227480-51-3) in Pharmaceutical Development and Quality Control


Reference Standard for HPLC Method Development and System Suitability in Ponatinib Drug Product QC

Ponatinib N-oxide serves as a critical reference standard for developing and validating HPLC methods intended to separate and quantify ponatinib-related substances. The compound's chromatographic retention behavior has been established using a Waters Reliant C18 column (4.6 × 250 mm, 5 μm) with ammonium acetate buffer (pH 4.75) and methanol gradient elution at 1.0 mL/min and 254 nm detection, enabling resolution from the parent drug and other degradation impurities with resolution factors exceeding 1.5 [1]. Its inclusion in system suitability mixtures ensures that analytical methods can reliably detect the N-oxide impurity at levels meeting ICH Q3A/Q3B reporting thresholds. The availability of a reference standard with certified purity (97.43% by HPLC) and detailed characterization data compliant with regulatory guidelines [3] directly supports ANDA and DMF submission requirements.

Positive Control for LC-MS/MS Identification of Ponatinib N-Oxide Metabolite in Preclinical and Clinical Metabolism Studies

In in vitro (rat liver microsome) and in vivo (Sprague Dawley rat) metabolism studies, ponatinib N-oxide was identified among 7 in vitro and 13 in vivo Phase I metabolites using LC-MS/MS [2][5]. The characteristic +15.99 Da mass shift from the parent drug (C₂₉H₂₇F₃N₆O, MW 532.57 → C₂₉H₂₇F₃N₆O₂, MW 548.56) [4] and its distinct MS/MS fragmentation pattern, confirmed by HRMS, make the N-oxide reference standard an essential positive control for verifying analytical method capability to detect and quantify this specific metabolic pathway. This is particularly relevant given that N-oxidation and N-demethylation were identified as predominant in vitro metabolic pathways of ponatinib [5].

Specified Impurity Standard for Forced Degradation Studies Under ICH Guidelines

Ponatinib N-oxide (DP 5) is one of only two degradation products—alongside DP 4—that were isolated, enriched, and subjected to exhaustive NMR spectroscopic confirmation following forced degradation of ponatinib under acidic, alkaline, oxidative, thermal, and photolytic stress conditions per ICH requirements [1]. Its formation under oxidative stress conditions (H₂O₂ treatment) and its identification as a major degradation product make it a mandatory reference standard for any forced degradation study designed to establish the degradation profile of ponatinib drug substance or drug product. The Zeneth in silico degradation prediction software used in the study also provides a computational framework that can be validated experimentally using the N-oxide reference standard [1].

In Silico Toxicity Assessment Benchmark for Regulatory Impurity Qualification

The inclusion of ponatinib N-oxide (DP 5) in the DEREK Nexus® and SARAH Nexus® in silico toxicity assessment published by Golla et al. (2023) provides a peer-reviewed toxicity prediction benchmark that can be leveraged in regulatory submissions to support impurity qualification arguments [1]. When a degradant is structurally characterized and has a documented in silico toxicity profile, it strengthens the scientific rationale for setting appropriate specification limits. This is particularly relevant for ANDA applicants who must justify impurity acceptance criteria to regulatory authorities—the availability of a fully characterized, toxicity-assessed reference standard for the N-oxide impurity reduces the burden of generating de novo experimental toxicity data.

Application
Selection Property
Validation Focus
HPLC method development and system suitability (QC)
Certified purity and established chromatographic retention profile
Resolution from parent drug and other degradation impurities per ICH thresholds
LC-MS/MS metabolite identification (preclinical metabolism)
Characteristic +16 Da mass shift and N-oxide-specific fragmentation pattern
Differentiation from hydroxylated and N-desmethyl metabolites
Forced degradation impurity profiling (ICH Q1A/Q3A)
Isolated, enriched, and NMR-confirmed major degradation product
Stress condition response verification and degradation pathway assignment
In silico impurity qualification support
Peer-reviewed DEREK/SARAH toxicity and mutagenicity prediction profiles
Regulatory justification for specified impurity acceptance limits
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